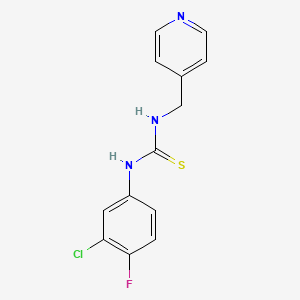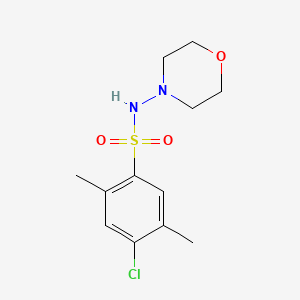
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as ABT-751, is a synthetic antimitotic agent that has been developed as a potential chemotherapeutic drug. ABT-751 has been shown to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Mécanisme D'action
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea inhibits the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea binds to the colchicine site on tubulin, which prevents the polymerization of microtubules and leads to the disruption of the microtubule network. This disruption leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have potent antitumor activity in preclinical studies. In addition to its antitumor activity, N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have antiangiogenic effects, which may contribute to its antitumor activity. N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has several advantages for lab experiments. It has been extensively studied and has a well-characterized mechanism of action. N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is also commercially available, which makes it easy to obtain for lab experiments. However, there are also some limitations to using N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments. N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea is a potent antimitotic agent and can be toxic to cells at high concentrations. Careful dosing and monitoring are required to ensure that the concentration of N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea used in experiments is not toxic to cells.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea. One area of research is the development of N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea analogs with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response of tumors to N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea. Finally, there is also interest in exploring the use of N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea in combination with other chemotherapeutic agents to improve its efficacy.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential use as a chemotherapeutic drug. Preclinical studies have shown that N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. N-(3-chloro-4-fluorophenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c14-11-7-10(1-2-12(11)15)18-13(19)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWNRHYFGPSKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NCC2=CC=NC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-N-(2-ethylphenyl)-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide](/img/structure/B4792148.png)

![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4792159.png)
![5-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4792167.png)
![N-[4-(cyanomethyl)phenyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4792173.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B4792183.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4792184.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4792207.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4792208.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4792211.png)


![3-methyl-4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4792230.png)